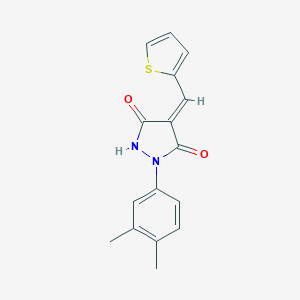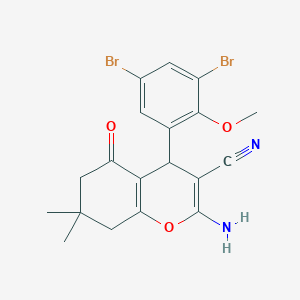![molecular formula C22H18Br2N4O2 B301684 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.
Scientific Research Applications
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several potential applications in scientific research. This compound has been found to have anti-inflammatory and antioxidant properties, and it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. It also inhibits the production of pro-inflammatory cytokines and chemokines, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and it has been shown to have neuroprotective effects. It also has the potential to inhibit the growth of cancer cells and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its ability to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. This compound also has the potential to inhibit the growth of cancer cells and to improve glucose metabolism. However, one of the limitations of using this compound is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. More research is also needed to determine its safety and efficacy in humans, and to optimize its synthesis method to obtain higher yields of the final product.
In conclusion, 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has several potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3,5-dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde with 5-aminomethyl-3-methyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst. The reaction proceeds via a cyclization reaction to form the final product. The synthesis method has been optimized to obtain high yields of the final product.
properties
Product Name |
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
|---|---|
Molecular Formula |
C22H18Br2N4O2 |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
6-amino-4-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Br2N4O2/c1-11-3-5-13(6-4-11)10-29-20-16(23)7-14(8-17(20)24)19-15(9-25)21(26)30-22-18(19)12(2)27-28-22/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChI Key |
IIZZSMSLZDAIDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)





![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)